

Application Notes: High Molecular Weight DNA Isolation from Fungi Using Cetrimonium Bromide (CTAB)

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Introduction

The isolation of high molecular weight (HMW) genomic DNA is a critical prerequisite for a multitude of molecular biology applications, including long-read sequencing, phylogenetic analysis, and the construction of genomic libraries. For fungal species, this process is often complicated by the rigid chitin-based cell wall and the presence of polysaccharides that can coprecipitate with DNA, inhibiting downstream enzymatic reactions. The **Cetrimonium Bromide** (CTAB) method is a robust and widely adopted technique that effectively overcomes these challenges. CTAB, a cationic detergent, facilitates the lysis of fungal cells and forms complexes with polysaccharides, which can then be efficiently removed.[1][2] This document provides detailed protocols and application notes for the extraction of HMW DNA from various fungal species using the CTAB method.

Principle of the CTAB Method

The CTAB DNA extraction method relies on the differential solubility of DNA and polysaccharides in the presence of CTAB and varying salt concentrations.[1] In a high-salt environment, CTAB forms a soluble complex with nucleic acids while precipitating polysaccharides and other contaminants.[1] Subsequent purification steps involving organic solvents like phenol:chloroform:isoamyl alcohol remove proteins and other cellular debris. Finally, the DNA is precipitated from the aqueous phase using isopropanol or ethanol. The modified CTAB method has been proven effective for obtaining HMW genomic DNA with



minimal protein contamination from a variety of fungal genera, including Aspergillus, Penicillium, Alternaria, Dothiorella, and Fusarium.[3][4]

Data Presentation

Table 1: Summary of Quantitative Data for Fungal DNA Isolation using CTAB-based Methods



| Fungal Species | Starting Material | DNA Yield | DNA Purity (A260/A2 80) | DNA Purity (A260/A2 30) | Average Fragment Size | Referenc e |
|--|--|------------------------------------|----------------------------------|----------------------------------|-----------------------------|---------------|
| Schizophyll um commune | Mycelium (0.09-0.12 g dry weight) | > 30 μg/g | Not specified | Not specified | > 30 kb | [5] |
| Various Filamentou s Fungi | 200 mg wet fungal mass | 60 μg – 230 μg | Not specified | Not specified | High molecular weight | [6] |
| Puccinia striiformis | Fungal spores (up to 600 mg) | 5.88 Gbp (sequencin g yield) | Not specified | Not specified | N50 of 34.79 kb | [2] |
| Puccinia triticina | Fungal spores (up to 600 mg) | 4.88 Gbp (sequencin g yield) | Not specified | Not specified | N50 of 27.61 kb | [2] |
| Fusarium oxysporum f. sp. cubense | 100 mg mycelia powder | Not specified | 2.064 ± 0.021 | 1.937 ± 0.076 | Not specified | [7] |
| Various (Fungi, Algae, Plant, Bacteria, Human Blood) | Various | Not specified | 1.56 - 1.8 | Not specified | Good intensity on gel | [8] |

Experimental Protocols

This section details two primary protocols for HMW DNA isolation from fungi using CTAB. The first is a standard, widely applicable protocol, and the second is a modified protocol optimized



for challenging fungi prone to high polysaccharide contamination.

Protocol 1: Standard CTAB DNA Extraction from Fungal Mycelium

This protocol is suitable for a broad range of filamentous fungi.

Materials:

- Fresh or lyophilized fungal mycelium
- Liquid nitrogen
- Sterile mortar and pestle
- CTAB Extraction Buffer (2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- Polyvinylpyrrolidone (PVP) (optional, for species with high phenolic content)
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

 Harvest and Grind Mycelium: Harvest approximately 100-200 mg of fresh or lyophilized fungal mycelium. Immediately freeze in liquid nitrogen and grind to a fine powder using a



pre-chilled sterile mortar and pestle.

- Lysis: Transfer the powdered mycelium to a 2 mL microcentrifuge tube. Add 1 mL of prewarmed (65°C) CTAB Extraction Buffer. If using, add PVP to a final concentration of 1-2%.
 Add 5 μL of Proteinase K (20 mg/mL). Vortex briefly to mix.
- Incubation: Incubate the lysate at 65°C for 30-60 minutes in a water bath, with occasional gentle inversion every 10-15 minutes.
- First Organic Extraction: Add an equal volume (1 mL) of phenol:chloroform:isoamyl alcohol (25:24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.
- Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.
- Second Organic Extraction (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inversion for 5 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the upper aqueous phase to a new tube.
- RNase Treatment: Add 5 μ L of RNase A (10 mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes.
- DNA Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the supernatant. Mix gently by inversion until a white, stringy DNA precipitate is visible.
- Incubation: Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Pelleting DNA: Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.
- Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 13,000 rpm for 5 minutes at 4°C. Repeat this wash step once.
- Drying: Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
- Resuspension: Resuspend the DNA pellet in 50-100 μL of TE buffer. Incubate at 55-60°C for 10 minutes to aid dissolution. Store the DNA at -20°C.



Protocol 2: Modified CTAB Protocol for Fungi with High Polysaccharide Content

This protocol incorporates Polyethylene Glycol (PEG) to selectively precipitate polysaccharides.[5]

Materials:

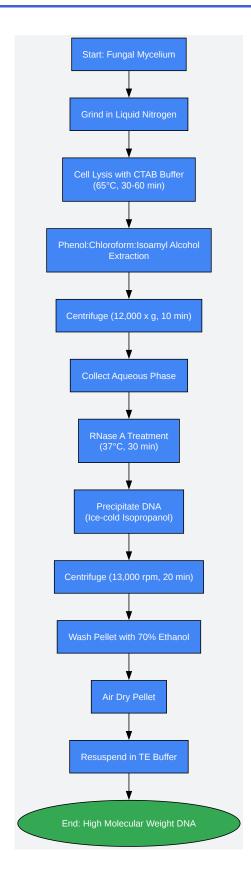
- All materials from Protocol 1
- 5 M NaCl
- 30% PEG 8000 / 1.6 M NaCl solution

Procedure:

- Follow Steps 1-7 of Protocol 1.
- Adjust Salt Concentration: After the RNase treatment, add 5 M NaCl to the aqueous phase to a final concentration of 2.5 M.
- Polysaccharide Precipitation: Add 0.5 volumes of 30% PEG 8000 / 1.6 M NaCl solution. Mix gently and incubate on ice for 30 minutes.
- Pellet Polysaccharides: Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant contains the DNA.
- Transfer Supernatant: Carefully transfer the supernatant to a new sterile microcentrifuge tube.
- DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol. Mix gently by inversion.
- Follow Steps 9-13 of Protocol 1.

Visualizations

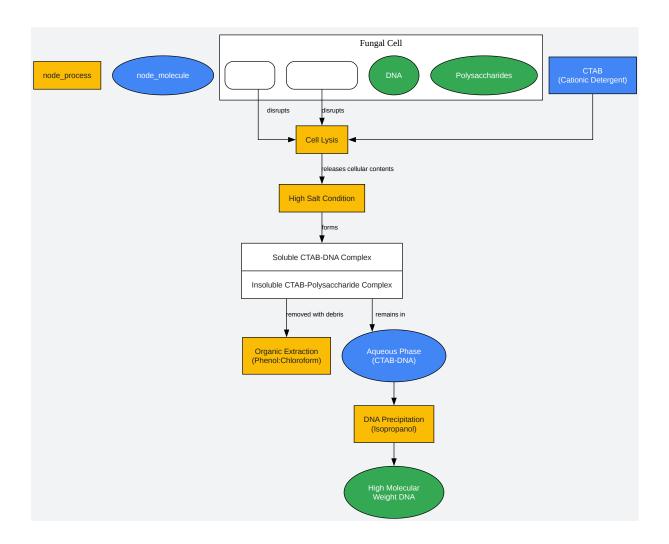




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Caption: Experimental workflow for high molecular weight DNA isolation from fungi using the CTAB method.





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Caption: Mechanism of CTAB action for the differential separation of DNA and polysaccharides from fungi.

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